ZM323881 is a potent and selective inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), also known as kinase insert domain receptor (KDR). The compound is characterized by its ability to inhibit VEGFR-2 tyrosine kinase activity, which plays a crucial role in angiogenesis and vascular permeability. The chemical name for ZM323881 is 5-[[7-(benzyloxy)quinazolin-4-yl]amino]-4-fluoro-2-methylphenol hydrochloride, and it has been identified as a significant tool in the study of vascular biology and cancer therapeutics due to its selective inhibition profile against other receptor tyrosine kinases.
ZM323881 was initially described in research focused on angiogenesis and the role of VEGF in various pathological conditions, including cancer, arthritis, and diabetes. It is classified as an anilinoquinazoline derivative, which is a structural class known for its biological activity against various kinases. The compound has been extensively studied for its effects on endothelial cell proliferation and vascular permeability, demonstrating high selectivity with an IC50 value of less than 2 nM for VEGFR-2 compared to over 50 μM for VEGFR-1 and other receptor tyrosine kinases .
The synthesis of ZM323881 involves several key steps:
ZM323881 has a complex molecular structure characterized by several functional groups:
The molecular formula for ZM323881 is C16H16FN2O, and its molecular weight is approximately 284.31 g/mol .
ZM323881 primarily acts as an inhibitor of VEGFR-2, affecting several downstream signaling pathways involved in angiogenesis:
The mechanism of action of ZM323881 involves:
ZM323881 exhibits several notable physical and chemical properties:
These properties make ZM323881 suitable for various experimental applications in pharmacological research .
ZM323881 has several scientific uses:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3